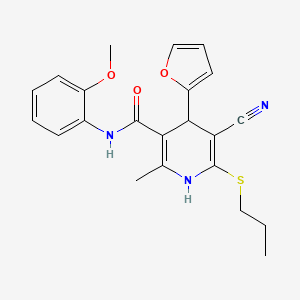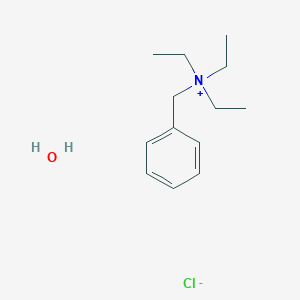
2-Mercaptopyridine N-oxide sodium salt hydrate
Overview
Description
2-Mercaptopyridine N-oxide sodium salt hydrate is a chemical compound known for its antimicrobial properties. It is commonly used in various industrial and biochemical applications. The compound is often found in products such as paints, sealants, shampoos, adhesives, and aerosols due to its ability to inhibit microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptopyridine N-oxide sodium salt hydrate can be synthesized through the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium at elevated temperatures. The resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The compound is often produced in a hydrated form to ensure stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptopyridine N-oxide sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions with metal salts can lead to the formation of metal complexes.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Metal complexes
Scientific Research Applications
2-Mercaptopyridine N-oxide sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand to form complexes with transition metals.
Biology: Acts as a zinc ionophore, facilitating the transport of zinc into cells.
Medicine: Investigated for its potential antimicrobial and antitrypanosomal properties.
Industry: Utilized in products to prevent microbial growth and enhance product stability
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. As a zinc ionophore, it transports zinc into cells, which can disrupt cellular processes in microbes. Additionally, it forms complexes with metals, which can inhibit enzymes such as NADH-fumarate reductase in certain pathogens .
Comparison with Similar Compounds
2-Mercaptopyridine N-oxide sodium salt hydrate is often compared with similar compounds such as:
- Sodium Omadine
- Sodium pyrithione
- 1-Hydroxy-2-pyridinethione sodium salt
- 2-Pyridinethiol-1-oxide sodium salt
These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness. This compound is unique in its ability to form stable complexes with transition metals, making it particularly useful in industrial and biochemical applications .
Properties
IUPAC Name |
sodium;1-oxidopyridin-1-ium-2-thiolate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4,8H;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXGDXCIFMYMU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B3251096.png)





![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B3251140.png)
![tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3251146.png)



